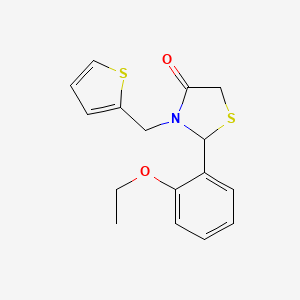![molecular formula C6H5N3O B13930780 Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
Imidazo[1,2-b]pyridazin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-b]pyridazin-7-ol is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines an imidazole ring fused with a pyridazine ring, and a hydroxyl group at the 7th position. This structural motif is known for its potential biological activities and has been explored for various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions: Imidazo[1,2-b]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the imidazole or pyridazine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound has shown promise as an inhibitor of various enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Imidazo[1,2-b]pyridazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell growth, differentiation, and apoptosis.
類似化合物との比較
Imidazo[1,2-b]pyridazin-7-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring but differ in the fused ring structure, leading to different biological activities.
Pyridazinones: These compounds have a pyridazine ring with a ketone group, which can influence their reactivity and biological properties.
Imidazo[1,2-b]pyridazines: These compounds are closely related and often studied for their kinase inhibitory activities, similar to this compound.
The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
1H-imidazo[1,2-b]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-5-3-6-7-1-2-9(6)8-4-5/h1-4,7H |
InChIキー |
RZMDMDWRLHLYQT-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=O)C=N2)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butenal, 4-[6-ethoxy-3a,4,5,6,6a,7-hexahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-](/img/structure/B13930703.png)


![Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13930715.png)




![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)

![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)


![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)
